molecular formula C7H11NO B1416356 3-(Cyclopropylmethoxy)propanenitrile CAS No. 1019568-17-2

3-(Cyclopropylmethoxy)propanenitrile

Cat. No.: B1416356
CAS No.: 1019568-17-2
M. Wt: 125.17 g/mol
InChI Key: ORJJJDKPWWVKSY-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)propanenitrile is a nitrile-containing organic compound characterized by a propanenitrile backbone substituted with a cyclopropylmethoxy group. The cyclopropylmethoxy moiety is notable for its steric and electronic effects, which enhance metabolic stability and modulate lipophilicity, making it valuable in drug design . The nitrile group contributes to reactivity in nucleophilic additions or reductions, enabling its use as an intermediate in synthesizing amines, carboxylic acids, or heterocycles .

Properties

IUPAC Name

3-(cyclopropylmethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c8-4-1-5-9-6-7-2-3-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJJJDKPWWVKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)propanenitrile typically involves the reaction of cyclopropylmethanol with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol is replaced by the nitrile group of 3-bromopropanenitrile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethoxy)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3-(Cyclopropylmethoxy)propanenitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propanenitrile is not well-documented. like other nitriles, it may interact with biological molecules through its nitrile group, which can undergo hydrolysis to form carboxylic acids or amides. These interactions can affect various molecular targets and pathways, potentially leading to biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituents attached to the propanenitrile backbone. Key comparisons include:

Compound Name Substituent Molecular Formula Key Features
3-(Cyclopropylmethoxy)propanenitrile Cyclopropylmethoxy C₇H₁₁NO Ether linkage, cyclopropyl group enhances lipophilicity and stability .
3-(Hexylamino)propanenitrile Hexylamino C₉H₁₈N₂ Amino group increases basicity; used in aza-Michael reactions .
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile 4-Acetylphenyl(methyl)amino C₁₂H₁₄N₂O Aromatic and acetyl groups confer UV activity; potential pharmacophore .
Roflumilast Cyclopropylmethoxy in benzamide C₁₇H₁₄Cl₂F₂N₂O₃ PDE4 inhibitor (IC₅₀ = 0.8 nM); cyclopropylmethoxy critical for potency .

Key Observations :

  • Ether vs. Amino Groups: The cyclopropylmethoxy group in this compound reduces polarity compared to amino-substituted analogs (e.g., 3-(Hexylamino)propanenitrile), impacting solubility and reactivity .
  • Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., 3-[(4-acetylphenyl)(methyl)amino]propanenitrile) exhibit distinct electronic effects, influencing applications in drug discovery .

Physicochemical Properties and Reactivity

  • Lipophilicity: The cyclopropylmethoxy group increases logP compared to polar substituents (e.g., hydroxy or amino groups), enhancing membrane permeability .
  • Stability : Cyclopropane’s ring strain is offset by its resistance to metabolic oxidation, improving in vivo stability relative to linear alkoxy groups .
  • Reactivity: The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling diverse synthetic applications. For example, 3-(Hexylamino)propanenitrile is synthesized via aza-Michael additions under mild conditions .

Biological Activity

3-(Cyclopropylmethoxy)propanenitrile is an organic compound with the molecular formula C₈H₁₃NO, characterized by its unique structural features, including a cyclopropyl group and a nitrile functional group. This compound has attracted attention in medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C₈H₁₃NO
  • Functional Groups : Cyclopropyl, methoxy, and nitrile

This configuration allows for various interactions with biological targets, making it a subject of interest in drug development.

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various receptors or enzymes in biological systems, leading to its observed effects. The presence of the nitrile group could facilitate interactions with nucleophilic sites in proteins, potentially influencing enzyme activity or receptor binding.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Attributes
4-MethoxybenzonitrileMethoxy on benzeneAromatic stability; potential use in dyes
CyclobutylmethoxypropionitrileCyclobutyl instead of cyclopropylDifferent ring strain; varied reactivity
2-CyclopropylethylamineAmino functional groupNeuroactive properties; different pharmacology

The distinct combination of a cyclopropyl ring and a nitrile functional group in this compound may confer unique reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Neurotropic Activity : A study on methylene-cycloalkylacetate derivatives demonstrated their ability to induce neurite outgrowth in neuronal cultures. This suggests that similar compounds may enhance neuronal recovery processes .
  • Pharmacological Evaluations : In vitro evaluations of structurally related compounds have shown varying degrees of efficacy in modulating biological pathways related to inflammation and neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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